Cas no 153415-38-4 ([(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate)

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate structure
153415-38-4 structure
Product Name:[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
CAS-nummer:153415-38-4
MF:C29H40O10
MW:548.621910095215
CID:201673
Update Time:2024-03-01

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)me
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-y
    • 2-Butenoicacid, 2-methyl-,5-[1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, [1R-[1a,4ab,5b(S*),6b,8a(E),8aa]]-
    • Scutalpin B
    • Spiro[naphthalene-1(2H),2'-oxirane], 2-butenoicacid deriv.
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydr
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
    • Inchi: 1S/C29H40O10/c1-7-17(2)25(33)39-23-13-26(5,34)27(6,22(38-19(4)31)11-20-12-24(32)35-14-20)21-9-8-10-28(15-37-28)29(21,23)16-36-18(3)30/h7,12,21-23,34H,8-11,13-16H2,1-6H3/b17-7+/t21-,22+,23+,26+,27+,28+,29+/m1/s1
    • InChI-sleutel: PKXNYUFSWTWHDD-GWGMAQJVSA-N
    • LACHT: O1C[C@@]21CCC[C@@H]1[C@@](C)([C@H](CC3=CC(=O)OC3)OC(C)=O)[C@](C)(C[C@@H]([C@]12COC(C)=O)OC(/C(=C/C)/C)=O)O

Berekende eigenschappen

  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1110
  • Topologisch pooloppervlak: 138
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